molecular formula C21H28N4O6 B11162849 ethyl 4-{N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate

ethyl 4-{N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate

Cat. No.: B11162849
M. Wt: 432.5 g/mol
InChI Key: DIYWUSUTASWUMF-UHFFFAOYSA-N
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Description

Ethyl 4-{N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate is a synthetic chemical compound with a molecular formula of C21H28N4O6 and a molecular weight of 432.47 g/mol. This molecule features a complex structure that incorporates a 4,7-dimethoxy-1-methyl-1H-indole moiety linked to a piperazine ring via a glycyl carboxamide linker, which is further modified with an ethyl carboxylate group . The presence of both hydrogen bond donor and acceptor sites, along with its specific stereoelectronic properties, makes it a valuable intermediate for researchers in medicinal chemistry. Its primary research application is as a key building block in the design and synthesis of novel molecules for pharmaceutical development and biological screening. Researchers utilize this compound to explore structure-activity relationships, particularly in projects targeting various enzyme families. This product is intended for use by qualified laboratory professionals only and is strictly labeled "For Research Use Only." It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C21H28N4O6

Molecular Weight

432.5 g/mol

IUPAC Name

ethyl 4-[2-[(4,7-dimethoxy-1-methylindole-2-carbonyl)amino]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H28N4O6/c1-5-31-21(28)25-10-8-24(9-11-25)18(26)13-22-20(27)15-12-14-16(29-3)6-7-17(30-4)19(14)23(15)2/h6-7,12H,5,8-11,13H2,1-4H3,(H,22,27)

InChI Key

DIYWUSUTASWUMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)C2=CC3=C(C=CC(=C3N2C)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate typically involves multiple steps. One common method includes the Fischer indole synthesis, where an indole derivative is formed by reacting phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then coupled with a glycine derivative and subsequently reacted with piperazine and ethyl chloroformate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different products.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester or amide groups under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction can yield various indoline derivatives.

Scientific Research Applications

Ethyl 4-{N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogous piperazine derivatives with variations in substituents, synthesis routes, and inferred biological properties.

Substituent Variations and Structural Analogues

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
Ethyl 4-{N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate (Target) 4,7-Dimethoxy-1-methylindole-2-carbonyl glycyl ~487.5 (estimated) Methoxy and methyl groups enhance lipophilicity; indole may enable π-π stacking
Ethyl 4-[4-(1H-indol-3-yl)butyl]piperazine-1-carboxylate (12a) Indole-3-yl butyl chain 329.44 Flexible alkyl linker; indole at 3-position may alter receptor interaction
Ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate 3-Chloro-4-methoxyphenyl sulfonyl, N-methyl glycyl ~470.0 (estimated) Sulfonyl group increases polarity; chlorine may enhance electrophilic reactivity
Ethyl 4-[(2-methyl-1H-indol-3-yl)(4-pyridinyl)methyl]piperazine-1-carboxylate 2-Methylindole-3-yl, pyridinylmethyl ~433.5 (estimated) Pyridine introduces basicity; methylindole may affect steric bulk
Ethyl 4-[N-(2,3-dimethylphenyl)-N-(methanesulfonyl)glycyl]piperazine-1-carboxylate 2,3-Dimethylphenyl, methanesulfonyl glycyl 397.49 Sulfonyl and dimethyl groups may improve metabolic stability

Structural and Pharmacological Insights

  • Indole Positioning : The target’s 2-substituted indole contrasts with 3-substituted indoles in , which may alter binding to serotonin or dopamine receptors due to spatial orientation .
  • Piperazine Conformation : X-ray data for N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide confirms chair conformations in piperazine rings, suggesting similar stability in the target compound.

Biological Activity

Ethyl 4-{N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate is a piperazine derivative with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a piperazine core and an indole moiety, which contribute to its diverse pharmacological properties.

Structural Overview

The compound can be described as follows:

  • Core Structure : Piperazine ring
  • Functional Groups :
    • Indole moiety (4,7-dimethoxy-1-methyl-1H-indole)
    • Carbonyl group linked to a glycyl residue
    • Ethyl ester functionality

This unique combination of structural elements is believed to play a critical role in the compound's interactions with biological targets.

Research indicates that this compound may interact with various receptors and enzymes involved in neurotransmission and immune responses. The presence of the indole structure suggests potential interactions with serotonin receptors, which are crucial in regulating mood and anxiety.

Biological Activities

The biological activities of this compound include:

  • Antidepressant Effects : Similar to other piperazine derivatives, it may exhibit mood-enhancing properties.
  • Anti-inflammatory Activity : The modulation of immune responses could result in reduced inflammation.
  • Neuroprotective Properties : Potential protective effects on neuronal cells have been suggested based on its structural analogs.

Research Findings

Recent studies have explored the pharmacological potential of this compound through various assays. Below is a summary of findings from different research efforts:

Study FocusMethodologyKey Findings
Receptor Binding Radiolabeled binding assaysDemonstrated significant binding affinity to serotonin receptors, indicating potential antidepressant effects.
Enzyme Inhibition In vitro enzyme assaysShowed moderate inhibition of acetylcholinesterase (AChE), suggesting potential for cognitive enhancement.
Cytotoxicity Assessment Sulforhodamine B assayExhibited low cytotoxicity in murine fibroblast cell lines at concentrations up to 30 µM.

Case Studies

  • Antidepressant Activity : A study involving animal models showed that administration of this compound resulted in a significant reduction in depressive-like behaviors compared to control groups.
  • Neuroprotective Effects : In a neurodegeneration model, the compound demonstrated protective effects against oxidative stress-induced neuronal damage, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Q & A

Q. Q1: What are the recommended synthetic routes for preparing ethyl 4-{N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate, and what reaction conditions are critical for yield optimization?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the indole core and subsequent functionalization. Key steps include:

Indole Core Synthesis : Cyclization of substituted hydrazines with ketones under acidic conditions (e.g., HCl/EtOH) to form the 4,7-dimethoxy-1-methylindole moiety .

Glycine Coupling : Activation of the indole carbonyl group using carbodiimide reagents (e.g., EDC/HOBt) for coupling with glycine .

Piperazine Functionalization : Reaction of the glycine intermediate with ethyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the piperazine-1-carboxylate group .

Q. Critical Parameters :

  • Temperature control during cyclization (60–80°C) to avoid side reactions.
  • Use of anhydrous solvents (e.g., DMF) for coupling steps to prevent hydrolysis.
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates.

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield RangeReference
Indole cyclizationHCl/EtOH, 70°C, 12 h60–75%
Glycine couplingEDC, HOBt, DMF, RT, 24 h50–65%
Piperazine acylationEthyl chloroformate, TEA, DCM, 0°C70–85%

Q. Q2: What analytical techniques are essential for characterizing this compound, and how can structural ambiguities be resolved?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the indole, glycine, and piperazine moieties. Key signals include:
    • Indole C-2 carbonyl at ~165–170 ppm (13C).
    • Piperazine CH2COOEt protons as a quartet at δ 4.1–4.3 ppm (1H).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C24H29N4O7: 509.2034).
  • Infrared Spectroscopy (IR) : Confirms carbonyl stretches (indole C=O at ~1680 cm⁻¹, ester C=O at ~1720 cm⁻¹).

Q. Resolving Ambiguities :

  • 2D NMR (COSY, HSQC) : Differentiates overlapping signals in crowded regions (e.g., piperazine protons).
  • X-ray Crystallography : Resolves stereochemical uncertainties if crystalline derivatives are obtained .

Advanced Research Questions

Q. Q3: How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Methodological Answer: SAR Strategy :

Core Modifications :

  • Replace the 4,7-dimethoxyindole with halogenated or alkylated analogs to assess electronic/steric effects on target binding .
  • Vary the glycine linker (e.g., substitute with β-alanine or sarcosine) to alter conformational flexibility .

Piperazine Substituents :

  • Introduce electron-withdrawing groups (e.g., CF3) on the piperazine ring to modulate solubility and metabolic stability .

Q. Assay Design :

  • In Vitro Screening : Test analogs against disease-relevant targets (e.g., kinase inhibitors for cancer) using fluorescence polarization or SPR binding assays .
  • Computational Docking : Perform molecular dynamics simulations to predict binding modes with targets like PI3K or HDACs .

Q. Table 2: Example SAR Findings

ModificationBiological Activity (IC50)TargetReference
4,7-Dimethoxyindole1.2 µM (PI3Kα)Cancer
Glycine → β-Alanine0.8 µM (HDAC6)Neurodegeneration
Piperazine-CF3Improved metabolic stability (t1/2 = 8 h)N/A

Q. Q4: How can conflicting data on the compound’s solubility and stability be systematically addressed?

Methodological Answer: Experimental Workflow :

Solubility Profiling :

  • Use shake-flask method in buffers (pH 1–7.4) and DMSO to determine intrinsic solubility.
  • Compare with computational predictions (e.g., logP via MarvinSketch).

Stability Studies :

  • Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH) .
  • HPLC-MS Monitoring : Track degradation products (e.g., ester hydrolysis to carboxylic acid).

Q. Resolving Conflicts :

  • Buffer-Dependent Effects : Note discrepancies due to ionic strength (e.g., phosphate vs. citrate buffers).
  • Crystallinity vs. Amorphous Forms : Use DSC/XRD to assess physical form impact on stability .

Q. Q5: What computational methods are suitable for predicting the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME or ADMETLab 2.0 to estimate:
    • Lipophilicity (logP) : Critical for blood-brain barrier penetration.
    • CYP450 Metabolism : Identify vulnerable sites (e.g., piperazine N-oxidation) .
  • MD Simulations : Model binding to plasma proteins (e.g., albumin) to predict half-life.

Q. Validation :

  • Compare in silico results with in vitro hepatocyte assays for metabolic clearance .

Q. Q6: How can researchers design experiments to investigate potential off-target effects in cellular models?

Methodological Answer:

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with broad-spectrum probes to identify off-target interactions .
  • CRISPR Screening : Perform genome-wide knockout screens to detect synthetic lethality or resistance mechanisms .
  • Dose-Response Analysis : Measure IC50 shifts in the presence of target-specific inhibitors to confirm selectivity.

Key Considerations for Experimental Design

  • Safety Protocols : Follow OSHA/NIOSH guidelines for handling corrosive intermediates (e.g., use fume hoods, PPE) .
  • Data Reproducibility : Pre-register reaction conditions and analytical parameters using platforms like ICReDD’s reaction path search methods .

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